1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Overview
Description
“1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea” is a compound that has been studied in various scientific contexts . The urea moiety and the benzene ring in the compound are essentially planar but are rotated with respect to each other .
Molecular Structure Analysis
In the compound, both the urea moiety and the benzene ring are essentially planar but are rotated with respect to each other by a dihedral angle . The crystal assembly is stabilized by N-H⋯O hydrogen bonding .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- 1,3-bis(4-nitrophenyl)urea shows interactions through hydrogen bonding with various oxoanions in solution, forming complexes that vary in stability depending on the anion's basicity. This study highlights the nature of urea-fluoride interaction, demonstrating the capability of urea derivatives to form hydrogen-bonded complexes with anions, which is crucial in understanding the molecular structure and reactivity of such compounds (Boiocchi et al., 2004).
Synthesis and Chemical Transformations
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids, presenting a method that achieves good yields without racemization under mild conditions. This process underscores the versatility of nitrophenylsulfonyl compounds in synthesizing urea derivatives, which could be applied in creating various urea-based molecules for research and industrial applications (Thalluri et al., 2014).
Solid-state NMR and Spectroscopy Studies
- Studies on N1,N1-dimethyl-N3-arylureas, including those with a nitro group and an ortho hydroxyl group in the phenyl ring, using solid-state NMR, IR, and Raman spectroscopies, and single-crystal X-ray diffraction, offer insights into the effects of hydrogen bonding on molecular conformations and solid-state properties. This research is significant for understanding the structural and electronic properties of substituted ureas in solid states, which is essential for the development of new materials and pharmaceuticals (Kołodziejski et al., 1993).
Environmental Applications
- The study on TEMPO-oxidized cellulose hydrogels for heavy metal ion adsorption demonstrates the environmental application of urea derivatives. The TEMPO-mediated oxidation introduces carboxyl groups onto cellulose hydrogel surfaces, enhancing their capacity for adsorbing toxic metal ions. This research suggests the potential of urea-modified materials in environmental cleanup and pollution control strategies (Isobe et al., 2013).
Molecular Complexation and Nonlinear Optics
- Molecular complexation studies involving 4-hydroxy-4'-nitrobiphenyl/stilbene and pyridine-1-oxide assess new design strategies for materials exhibiting quadratic nonlinear optical behavior. The formation of noncentrosymmetric structures through molecular complexation underscores the utility of urea derivatives in designing materials for nonlinear optics, which is crucial for optical communication and information processing technologies (Muthuraman et al., 2001).
properties
IUPAC Name |
1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZVUNNWUIPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397383 | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
CAS RN |
182498-32-4 | |
Record name | SB 225002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182498-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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